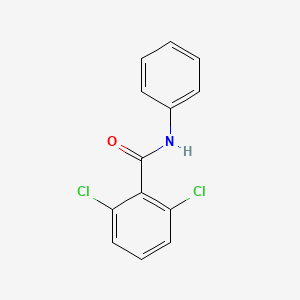

2,6-Dichlorobenzanilide

Description

Synthetic Pathways for 2,6-Dichlorobenzanilide Core Structure

The fundamental approach to synthesizing the 2,6-Dichlorobenzanilide core involves the formation of an amide linkage between a substituted aniline (B41778) and a substituted benzoyl derivative.

The most conventional and widely employed method for synthesizing 2,6-Dichlorobenzanilide is the acylation of 2,6-dichloroaniline (B118687) with benzoyl chloride or its derivatives. This reaction, a classic example of nucleophilic acyl substitution, proceeds by the attack of the amino group of the aniline on the electrophilic carbonyl carbon of the benzoyl chloride, leading to the formation of the amide bond and elimination of hydrogen chloride.

The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride byproduct. Common solvents for this transformation include tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and toluene (B28343). The reaction conditions can be optimized to achieve high yields. For instance, the dropwise addition of the acyl chloride to a cooled solution of the aniline and base helps to control the reaction's exothermicity.

A specific example involves the reaction of 2,6-dichloroaniline with 4-methylbenzoyl chloride in THF with triethylamine at 0°C, followed by stirring at room temperature, which affords N-(2,6-dichlorophenyl)-4-methylbenzamide in good yield. Other coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can also facilitate this amide bond formation, offering alternatives to the use of acyl chlorides.

| Reactants | Coupling Reagent/Base | Solvent | Temperature | Yield |

| 2,6-Dichloroaniline, 4-Methylbenzoyl Chloride | Triethylamine | THF | 0°C to Room Temp | 82% |

| 2,6-Dichloroaniline, 4-Methylbenzoic Acid | DCC | THF | Room Temp | 78% |

| 2,6-Dichloroaniline, 4-Methylbenzoic Acid | EDC/DMAP | Dichloromethane | Room Temp | 75% |

Table 1: Synthesis of a 2,6-Dichlorobenzanilide Derivative via Acylation

Beyond traditional acylation, modern organic synthesis offers several innovative methods for the formation of the amide bond in 2,6-Dichlorobenzanilide. These methods often provide milder reaction conditions, greater functional group tolerance, and improved sustainability.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction provides a powerful method for C-N bond formation. wikipedia.org It can be adapted for the synthesis of 2,6-Dichlorobenzanilide by coupling 2,6-dichlorobenzamide (B151250) with an aryl halide or triflate, or by coupling 2,6-dichlorobromobenzene with a primary amide. rsc.org The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand (e.g., XantPhos), and a base. chemrxiv.org This method is particularly valuable for synthesizing derivatives with complex substitution patterns.

Ullmann Condensation: The copper-catalyzed Ullmann condensation is another classic method for forming C-N bonds. wikipedia.org The Goldberg reaction, a variation of the Ullmann condensation, specifically involves the coupling of an aniline with an aryl halide. wikipedia.org This reaction could be applied to synthesize 2,6-Dichlorobenzanilide from 2,6-dichloroaniline and a benzoyl halide in the presence of a copper catalyst, often requiring high temperatures. wikipedia.org Modern variations of this reaction utilize soluble copper catalysts with ligands like diamines, which can allow for milder reaction conditions. mdpi.com

Greener Synthetic Approaches: Recent research has focused on developing more environmentally benign methods for amide bond formation. Microwave-assisted synthesis using a palladium-doped clay catalyst has been shown to be an effective, solvent-free method for producing benzanilides with high yields and short reaction times. tandfonline.comresearchgate.net Another green approach involves the hydrogen peroxide-promoted oxidative cleavage of specific lignin (B12514952) models in water to produce benzanilides without the need for metal catalysts. rsc.org The Beckmann rearrangement of ketoximes, catalyzed by polyphosphoric acid (PPA) under ultrasonic conditions, also presents a greener route to benzanilides. cayley-nielson.com

Preparation of Key Precursors and Intermediates

The successful synthesis of 2,6-Dichlorobenzanilide is contingent on the availability of its key precursors, namely 2,6-dichloroaniline and 2,6-dichlorobenzaldehyde (B137635) (which can be oxidized to the corresponding benzoic acid or converted to the benzoyl chloride).

Several synthetic routes to 2,6-dichloroaniline have been reported, starting from various materials.

An alternative laboratory preparation involves the hydrolysis of 3,5-dichloro-4-aminobenzoate in an autoclave at high temperature and pressure, followed by steam distillation to yield pure 2,6-dichloroaniline. prepchem.comchemicalbook.com Another route starts with the chlorination of sulfanilamide, followed by desulfonation.

| Starting Material | Key Reagents | Yield | Purity | Reference |

| Aniline | 1. H₂O₂/HCl 2. Acetic Anhydride 3. H₂/Pd 4. NaOH | 72.8% | 98.2% | google.com |

| 3,5-Dichloro-4-aminobenzoate | Water (in autoclave) | 80% | 99.8% | prepchem.comchemicalbook.com |

| Sulfanilamide | 1. HCl/H₂O₂ 2. H₂SO₄ (hydrolysis) | 62.5% | - | google.com |

Table 2: Synthetic Approaches to 2,6-Dichloroaniline

The synthesis of 2,6-dichlorobenzaldehyde can be achieved through several methods, often starting from 2,6-dichlorotoluene (B125461).

A prominent method involves the chlorination of 2,6-dichlorotoluene (2,6-DCT) in the presence of phosphorus pentachloride and light to form 2,6-dichloro benzyl (B1604629) dichloride. google.comgoogle.com This intermediate is then hydrolyzed using formic acid and zinc chloride under reflux conditions to yield 2,6-dichlorobenzaldehyde. google.comgoogle.com

An alternative laboratory-scale synthesis involves the reduction of 2,6-dichlorobenzonitrile (B3417380) using lithium diisopropylmorpholinoaluminum hydride (LDBMOA) in THF/hexane, which provides the aldehyde in high yield. Another approach is the ammoxidation of 2,6-dichlorotoluene over VPO catalysts to form 2,6-dichlorobenzonitrile, which can then be converted to the aldehyde. researchgate.net

| Starting Material | Key Reagents | Yield | Purity | Reference |

| 2,6-Dichlorotoluene | 1. Cl₂, PCl₅, light 2. Formic acid, ZnCl₂ (hydrolysis) | - | 99.8-99.95% | google.comgoogle.com |

| 2,6-Dichlorobenzonitrile | Lithium diisopropylmorpholinoaluminum hydride (LDBMOA) | 97% | - |

Table 3: Synthetic Routes to 2,6-Dichlorobenzaldehyde

Synthesis and Characterization of 2,6-Dichlorobenzanilide Derivatives and Analogues

The core structure of 2,6-Dichlorobenzanilide can be readily modified to generate a diverse range of derivatives and analogues. These modifications are typically achieved by reacting 2,6-dichlorobenzoyl chloride with various substituted anilines or other primary amines.

For example, a series of N-(substituted phenyl)-2,6-dichlorobenzamides can be synthesized by reacting 2,6-dichlorobenzoyl chloride with different aniline derivatives. The characterization of these compounds is crucial to confirm their structure and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point is also a key physical property used to assess purity.

In one study, N-(2-aminoethyl)-2,6-dichlorobenzamide and 2,6-dichloro-N-(propan-2-yl)benzamide were synthesized by reacting 2,6-dichlorobenzoyl chloride with ethylene (B1197577) diamine and isopropyl amine, respectively, in an ethanolic sodium hydroxide (B78521) solution. researchgate.net The structures of these derivatives were confirmed by ¹H-NMR spectroscopy. researchgate.net

Another example is the synthesis of N-phenyl-2,6-dichlorothiobenzamide, which was prepared from N-phenyl-2,6-dichlorobenzamide by treatment with phosphorus pentasulfide in toluene under reflux. The resulting thioamide was characterized by its melting point and elemental analysis.

| Derivative Name | Amine Reactant | Characterization Data | Reference |

| N-(2-aminoethyl)-2,6-dichlorobenzamide | Ethylene diamine | ¹H NMR (δ ppm): 2.83 (2H, t), 3.47 (2H, t), 7.28 (2H, dd), 7.45 (1H, t) | researchgate.net |

| 2,6-dichloro-N-(propan-2-yl)benzamide | Isopropyl amine | ¹H NMR (δ ppm): 1.17 (6H, d), 4.18 (1H, sept), 7.28 (2H, dd), 7.45 (1H, t) | researchgate.net |

| N-phenyl-2,6-dichlorothiobenzamide | - (from amide) | M.P. 182-184 °C; Elemental Analysis: C, 55.3; H, 3.2; N, 5.0; Cl, 25.2; S, 11.3% (Required) | |

| N-(2,6-dichlorophenyl)-4-methylbenzamide | 2,6-dichloroaniline | M.P. 160–163°C; ¹H NMR (DMSO-d₆): δ 2.34 (s, 3H), 7.25–7.77 (m, 6H), 10.21 (s, 1H); GC-MS: m/z 294 [M]⁺ |

Table 4: Examples of 2,6-Dichlorobenzanilide Derivatives and their Characterization

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO/c14-10-7-4-8-11(15)12(10)13(17)16-9-5-2-1-3-6-9/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQMXBVLBBNJCCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40191401 | |

| Record name | Benzanilide, 2,6-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3797-94-2 | |

| Record name | Benzanilide, 2,6-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003797942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzanilide, 2,6-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Strategies

Synthesis and Characterization of 2,6-Dichlorobenzanilide Derivatives and Analogues

Halogenated Benzanilide (B160483) Derivatives

The synthesis of further halogenated benzanilides from a dichlorinated precursor often involves regioselective C-H bond functionalization. The directing effects of the existing amide group and the choice of catalyst are crucial in determining the position of the new halogen substituent.

Recent advancements have demonstrated that the site of bromination on the benzanilide core can be controlled through the selection of specific promoters. nih.gov For instance, the use of hexafluoroisopropanol (HFIP) as a promoter can direct bromination to one of the aromatic rings, while a palladium(II) catalyst can favor halogenation at the ortho position of the aniline (B41778) ring. nih.gov This switchable site-selectivity allows for the targeted synthesis of distinct brominated isomers. nih.gov

A general approach for the regioselective halogenation of benzamide (B126) derivatives utilizes a Brønsted acid-promoted palladium(II)-catalyzed system. lookchem.com This method is effective for installing bromine, chlorine, and iodine on the aromatic ring of the benzamide portion without the need for an external auxiliary directing group. lookchem.com The classic method of generating halogenated benzanilides, which involves a two-step process of first brominating an aniline and then acylating the product, often suffers from poor selectivity and low yields. nih.gov In contrast, direct C-H activation strategies offer a more efficient and controlled route to these derivatives. nih.gov

Table 1: Regioselective Halogenation Strategies for Benzanilide Scaffolds

| Catalyst/Promoter | Halogenating Agent | Site of Halogenation | Key Features | Reference |

|---|---|---|---|---|

| Pd(II) | N-Bromosuccinimide (NBS) | ortho-position of aniline ring | Catalyst-controlled regioselectivity. | nih.gov |

| Hexafluoroisopropanol (HFIP) | N-Bromosuccinimide (NBS) | Benzoyl ring | Promoter-switched regioselectivity. | nih.gov |

Hydroxylated Benzamide Derivatives

The introduction of hydroxyl groups onto the 2,6-dichlorobenzanilide structure can be achieved through targeted C-H hydroxylation reactions. These methods provide access to phenolic derivatives that are otherwise difficult to synthesize. A diversity-oriented synthesis approach has been developed for the regioselective C(sp²)-H hydroxylation of benzanilides, where the choice of catalyst dictates the position of the hydroxyl group. semanticscholar.org

Specifically, ruthenium(II)-catalyzed C-H hydroxylation can smoothly transform N-substituted benzanilides into their corresponding ortho-hydroxylated products with excellent regioselectivity and in high yields. semanticscholar.org This strategy can be followed by deprotection of the amide nitrogen to yield ortho-hydroxylated benzanilides with an unprotected N-H bond, further expanding the molecular diversity. semanticscholar.org

While synthetic routes are paramount for targeted derivatization, metabolic pathways also highlight stable hydroxylated forms of the core structure. Long-term soil uptake studies have shown that 2,6-dichlorobenzamide (B151250) can be metabolized in plants to form 3-hydroxy- and 4-hydroxy-2,6-dichlorobenzamide, with the 3-hydroxy metabolite being predominant. nih.gov These metabolites were often found conjugated as glycosides. nih.gov The existence of these metabolites confirms the chemical possibility and stability of hydroxylated analogues. nih.gov

Table 2: Synthesis and Identification of Hydroxylated Benzamide Derivatives

| Method | Reagent/Catalyst | Position of Hydroxylation | Resulting Compound | Reference |

|---|---|---|---|---|

| Catalytic C-H Hydroxylation | Ruthenium(II) complex | ortho-position of benzoyl ring | ortho-Hydroxylated-benzanilides | semanticscholar.org |

Other Structural Modifications and Analogues

Beyond halogenation and hydroxylation, the 2,6-dichlorobenzanilide scaffold can be modified in numerous other ways, particularly at the amide nitrogen, to produce a wide array of analogues. These modifications range from simple alkyl substitutions to the attachment of complex heterocyclic systems.

A straightforward method for derivatization involves the reaction of 2,6-dichlorobenzoyl chloride with various amines. For example, reacting it with ethylene (B1197577) diamine or isopropyl amine in an ethanolic sodium hydroxide (B78521) solution yields N-(2-aminoethyl)-2,6-dichlorobenzamide and 2,6-dichloro-N-(propan-2-yl)benzamide, respectively. ipinnovative.comresearchgate.net

More complex analogues can also be synthesized. The creation of thioamide derivatives, such as N-((4-Acetylphenyl)carbamothioyl)-2,6-dichlorobenzamide, has been reported. researchgate.net Furthermore, the amide nitrogen can be substituted with elaborate heterocyclic moieties. Examples include 2,6-dichloro-N-(5-(4-fluorophenyl)-3-isoxazolyl)-benzamide and derivatives containing pyridine-linked 1,2,4-oxadiazole (B8745197) rings. nih.govontosight.ai These syntheses demonstrate the versatility of the benzamide core in creating structurally complex molecules. nih.govontosight.ai

Table 3: Examples of Structural Modifications and Analogues

| Modification Type | Reactants | Resulting Derivative | Reference |

|---|---|---|---|

| N-Alkylation | 2,6-Dichlorobenzoyl chloride, Ethylene diamine | N-(2-aminoethyl)-2,6-dichlorobenzamide | ipinnovative.comresearchgate.net |

| N-Alkylation | 2,6-Dichlorobenzoyl chloride, Isopropyl amine | 2,6-Dichloro-N-(propan-2-yl)benzamide | ipinnovative.comresearchgate.net |

| Thioamide Formation | 2,6-Dichlorobenzoyl isothiocyanate, Aromatic amine | N-(Arylcarbamothioyl)-2,6-dichlorobenzamide | researchgate.net |

Stereochemical Considerations in Derivative Synthesis

The stereochemistry of 2,6-dichlorobenzanilide derivatives is a critical aspect of their design and synthesis, largely influenced by the phenomenon of atropisomerism. Atropisomers are stereoisomers that arise from hindered rotation around a single bond. unibo.it In 2,6-dichlorobenzanilide, the two chlorine atoms at the ortho positions of the benzoyl ring create significant steric hindrance, which can restrict rotation around the C(aryl)-C(O) and the C(O)-N amide bonds.

X-ray crystallography of 2,6-dichloro-N-phenyl-benzamide has shown that two independent molecules can exist in the asymmetric unit, with significantly different dihedral angles between the phenyl and dichlorophenyl rings (48.5° and 65.1°). nih.gov This non-planar conformation is a direct consequence of the steric hindrance and is the basis for potential chirality if the rotation is sufficiently slow and the substitution pattern is appropriate. nih.gov If the rotational energy barrier is high enough (typically >24 kcal/mol), stable atropisomers can be isolated at room temperature. unibo.it

Furthermore, when the benzanilide scaffold is incorporated into more rigid cyclic structures, new stereocenters can be created with specific configurations. For example, the reaction of related chalcones with semicarbazide (B1199961) to form tricyclic benzopyrano[4,3-c]pyrazoles has been shown to produce only the cis 3-H,3a-H stereoisomers. rsc.org This demonstrates that cyclization reactions can proceed with high diastereoselectivity, leading to a single, well-defined three-dimensional structure. rsc.org The synthesis of derivatives must, therefore, consider not only the regioselectivity of substitution but also the potential for creating stable, non-interconverting stereoisomers.

Chemical Reactivity and Transformation Studies

Photochemical Transformations of Benzanilide (B160483) Scaffolds

Benzanilides, including 2,6-Dichlorobenzanilide, exhibit rich and varied reactivity when exposed to ultraviolet (UV) light. The energy absorbed from photons can initiate intramolecular rearrangements and cyclization reactions, leading to the formation of new and complex molecular architectures.

A characteristic photochemical reaction of anilides is the Photo-Fries rearrangement. This process involves the intramolecular migration of the acyl group from the nitrogen atom to the aniline (B41778) aromatic ring. The reaction proceeds through a radical mechanism following the absorption of UV light. Current time information in Bangalore, IN.rsc.org The primary steps involve the homolytic cleavage of the amide C-N bond, creating a pair of radicals (an acyl radical and an anilino radical) that are held within a solvent cage. rsc.org These radicals can then recombine, with the acyl group attaching to the ortho or para positions of the aniline ring, followed by aromatization to yield aminobenzophenone derivatives. rsc.org

The mechanism for the Photo-Fries rearrangement of anilides is analogous to that of phenolic esters. rsc.org A proposed three-state model for the related phenolic esters suggests the reaction is controlled by the interplay of three electronic excited states: a ππ* state that absorbs the radiation, a pre-dissociative nπ* state that facilitates energy transfer, and a dissociative πσ* state along which the bond cleavage occurs. rsc.org While the yields can sometimes be low, this reaction is a fundamental pathway for the photochemical transformation of such compounds. Current time information in Bangalore, IN.

Perhaps the most significant photoreaction of benzanilides is their cyclization to form phenanthridinone structures. This transformation, a type of Mallory reaction, involves an intramolecular C-H coupling and is a powerful method for synthesizing polycyclic aromatic compounds. rsc.orgoup.com

Several methodologies have been developed to achieve this cyclization:

Oxidative Photocyclization: Early methods often required an oxidizing agent to facilitate the final aromatization step.

Non-Oxidative Photocyclization: A notable advancement is the non-oxidative photocyclization of benzanilides that possess a leaving group, such as a methoxy (B1213986) group, in the ortho position of the benzoyl ring. Upon irradiation, these compounds efficiently cyclize to phenanthridinones with the elimination of methanol. rsc.orgmdpi.com UV photolysis of 2′-chloro-4-R-benzanilides in acetonitrile (B52724) also leads to intramolecular photocyclization. nottingham.edu.cn

Palladium-Catalyzed Oxidative Cyclization: More recently, palladium catalysts have been employed to facilitate the oxidative C-H coupling of benzanilides to phenanthridinones, using molecular oxygen as the oxidant. oup.comoup.comlookchem.com This method provides an efficient route to the phenanthridinone skeleton from readily available starting materials. oup.com

Visible Light-Induced Mallory Reaction: A significant development is the Mallory reaction of tertiary benzanilides promoted by visible light. rsc.orgnih.gov This is achieved by forming an iminium intermediate in situ, which lowers the HOMO-LUMO energy gap, shifting the required light absorption into the visible spectrum. rsc.orgnih.gov This provides a more practical and rapid method for preparing the phenanthridinone core. rsc.org

The general mechanism for these photocyclizations involves the excitation of the benzanilide to an excited state, followed by an intramolecular 6π-electrocyclization to form a dihydrophenanthridinone intermediate. In oxidative versions, this intermediate is then oxidized to the final phenanthridinone product.

The efficiency and outcome of the photochemical reactions of benzanilides are significantly influenced by the reaction medium and the nature of substituents on the aromatic rings.

Reaction Media: The solvent can affect product distribution and chemical yields. nih.gov For instance, photochemical reactions in water-surfactant solutions can yield different product features compared to those in isotropic organic solvents. nih.gov The solvent's polarity, as measured by parameters like the Reichardt's solvent parameter (ET(30)), has been used to analyze its effect on photoreactions of benzanilides. nih.gov

Substituent Effects: The electronic nature of substituents plays a crucial role. Studies on para-substituted benzanilides have shown that both the reaction rate and product distribution are affected by the substituent's electron-donating or electron-withdrawing character. nih.gov

In palladium-catalyzed oxidative cyclizations, substituents like methoxy, trifluoromethyl, and ethoxycarbonyl groups are tolerated, as are chloro groups. oup.com However, bromo and cyano substituents were reported to be incompatible with the reaction conditions. oup.com

For the Photo-Fries rearrangement, the reaction is possible even with deactivating substituents on the aromatic group. Current time information in Bangalore, IN.

In other related cycloaddition reactions, electron-releasing groups such as dimethylamino and methoxy have been shown to facilitate the reaction, while electron-withdrawing nitro groups had a minimal effect on the energy profile. chemicalbook.com

The influence of these substituents can be quantified using tools like the Hammett linear free energy relationship (LFER), which correlates reaction rates and spectral properties with substituent constants. nih.gov

Table 1: Influence of Substituents on Palladium-Catalyzed Oxidative Cyclization of Benzanilides

| Substituent on Benzanilide | Tolerated in Reaction | Product Yield Range | Reference |

|---|---|---|---|

| 4-Methoxy | Yes | 57-78% | oup.com |

| 3-Trifluoromethyl | Yes | 57-78% | oup.com |

| 4-Ethoxycarbonyl | Yes | 57-78% | oup.com |

| Chloro | Yes | 57-78% | oup.com |

| Bromo | No | N/A | oup.com |

Hydrolytic and Other Abiotic Degradation Processes

Abiotic degradation refers to the breakdown of a chemical compound through non-biological processes such as hydrolysis and photolysis. lookchem.com For 2,6-Dichlorobenzanilide, the stability of the amide bond is a key factor in its environmental persistence.

The closely related compound 2,6-dichlorobenzamide (B151250) (BAM), a major metabolite of the herbicide dichlobenil, is known for its persistence in the environment, particularly in groundwater. nih.gov Studies indicate that BAM is not expected to undergo hydrolysis under environmental conditions due to the lack of functional groups susceptible to this process. nih.gov Given the structural similarity, 2,6-Dichlorobenzanilide is also expected to be resistant to hydrolysis.

While hydrolysis is unlikely, another potential abiotic degradation pathway is reaction with photochemically-produced hydroxyl radicals in the atmosphere. The estimated rate constant for the vapor-phase reaction of 2,6-dichlorobenzamide with these radicals is 2.9 x 10⁻¹² cm³/molecule-sec at 25 °C. nih.gov This corresponds to an atmospheric half-life of approximately 5.6 days, suggesting that this process could contribute to its degradation in the atmosphere. nih.gov Abiotic degradation is a key parameter for the environmental assessment of chemicals. lookchem.com

Reactions with Biologically Relevant Molecules (excluding human clinical)

The interaction of 2,6-Dichlorobenzanilide with biomolecules like proteins and nucleic acids is of interest for understanding its mechanisms of action and potential toxicological profile.

Interaction with Receptors and Proteins: Studies have shown that benzanilide and its derivatives can act as ligands for the aryl hydrocarbon receptor (AhR). researchgate.net The AhR is a ligand-activated transcription factor involved in regulating the expression of genes related to metabolism and cellular stress. Research on compounds structurally related to benzanilide found that ortho-chlorine substitution could enhance AhR ligand activity. researchgate.net For example, the AhR ligand activity of 2',4'-dichlorobenzanilide was found to be similar to that of 2'-chloro-4-methoxy-azobenzene, suggesting that the amide bond is recognized by the receptor in a manner similar to other linkers like -N=N- or -CH=CH-. researchgate.net Covalent modification of proteins is a key mechanism for altering their function and is a subject of extensive research. nih.govresearchgate.netnumberanalytics.com Reagents can be designed to selectively target specific amino acid residues, such as lysine (B10760008) or histidine, on a protein's surface. acs.orgnih.gov

Interaction with DNA: The potential for a chemical to cause DNA damage is a critical toxicological endpoint. The metabolite 2,6-dichlorobenzamide (BAM) was found to be negative for inducing DNA damage repair, as measured by the unscheduled DNA synthesis (UDS) assay in primary rat hepatocytes. nih.gov Furthermore, BAM did not cause reverse gene mutations in various strains of Salmonella typhimurium (Ames test), with or without metabolic activation. nih.gov These findings suggest that, at least for the closely related BAM, direct genotoxicity is not a primary concern. The interaction of UV light with DNA can cause lesions, such as cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs), through photocycloaddition reactions. nih.gov

Metabolism in Plants: In plant systems, 2,6-dichlorobenzamide is readily absorbed by the roots and transported via the xylem to the leaves. nih.gov In apple trees, the major metabolites were identified as 3-hydroxy-2,6-dichlorobenzamide and 4-hydroxy-2,6-dichlorobenzamide, formed through hydroxylation of the aromatic ring. nih.gov

Environmental Fate and Biotransformation

Occurrence and Distribution in Environmental Compartments

The physical and chemical properties of 2,6-Dichlorobenzanilide, particularly its high water solubility and low sorption affinity, govern its movement and persistence in the environment. researchgate.net These characteristics contribute to its widespread presence in both soil and aquatic systems.

In soil environments, 2,6-Dichlorobenzanilide is formed from the microbial hydrolysis of its parent compound, dichlobenil. epa.gov While dichlobenil degrades in soil with a half-life ranging from one to twelve weeks, its metabolite, BAM, is significantly more persistent. epa.gov Studies have shown that BAM binds poorly to soil particles, making it resistant to degradation. nih.gov In one study, 90% of BAM applied to both sterilized and unsterilized soils was recovered after six months, highlighting its high level of persistence and resilience to microbial breakdown under many conditions. epa.gov This persistence ensures it remains a long-term contaminant in the topsoil and a continuous source for leaching into water systems.

Table 1: Persistence of 2,6-Dichlorobenzanilide (BAM) and its Parent Compound in Soil

| Compound | Metric | Value/Observation | Reference |

|---|---|---|---|

| Dichlobenil (Parent Compound) | Half-life | 1 to 12 weeks | epa.gov |

| 2,6-Dichlorobenzanilide (BAM) | Recovery after 6 months | 90% | epa.gov |

Due to its high persistence in soil and considerable water solubility, 2,6-Dichlorobenzanilide is prone to leaching through the soil profile and contaminating groundwater resources. nih.gov It has become one of the most frequently detected pesticide metabolites in groundwater across Europe. nerc.ac.uk Its concentration often exceeds the 0.1 µg/L maximum threshold for pesticides in drinking water established by the European Commission. nih.govnih.govresearchgate.net The widespread detection of BAM in groundwater poses a significant challenge for drinking water production, as conventional water treatment methods are often ineffective at removing it. researchgate.net

Table 2: Detection of 2,6-Dichlorobenzanilide (BAM) in European Groundwater

| Region/Country | Frequency of Detection | Concentration Levels | Reference |

|---|---|---|---|

| Europe (General) | Frequently detected micropollutant | Often exceeds 0.1 µg/L; typically between 0.1 and 1.0 µg/L | researchgate.netresearchgate.net |

| Denmark | Detected in 15.8% of samples | Exceeded 0.1 µg/L in 1.5% of samples | nerc.ac.uk |

| Europe (General) | Exceedance rate of 3.1% in monitoring | Among the highest exceedance rates for herbicides | europa.eu |

Microbial Degradation Pathways and Mechanisms

While 2,6-Dichlorobenzanilide is generally recalcitrant, specific microorganisms have evolved pathways to degrade and mineralize it, using it as a source of carbon, nitrogen, and energy. nih.gov The most well-studied BAM-degrading organism is Aminobacter sp. strain MSH1, which utilizes a multi-step enzymatic process to break down the compound. nih.govnih.gov

The formation of 2,6-Dichlorobenzanilide (BAM) in the environment is the result of the hydrolysis of the nitrile group of its parent compound, dichlobenil (2,6-dichlorobenzonitrile). epa.gov The subsequent microbial degradation of BAM itself begins with a crucial hydrolysis step. The bacterium Aminobacter sp. MSH1 initiates the catabolic pathway by hydrolyzing the amide bond of BAM. researchgate.netresearchgate.net This reaction converts BAM into 2,6-dichlorobenzoic acid (2,6-DCBA) and is catalyzed by a specific enzyme. nih.govresearchgate.net

Following the initial hydrolysis of BAM to 2,6-DCBA, further degradation involves the removal of chlorine atoms from the aromatic ring. This is achieved through reductive dechlorination, a biological process where microorganisms replace chlorine atoms with hydrogen atoms. enviroforensics.comregenesis.com In Aminobacter sp. MSH1, the genes responsible for the complete degradation of 2,6-DCBA are located on a separate plasmid (pBAM2) from the initial amidase gene. nih.govmdpi.com These gene clusters encode for several enzymes, including putative reductive dehalogenases, which are presumed to catalyze the dechlorination steps, ultimately leading to the mineralization of the compound. nih.gov

The biotransformation of 2,6-Dichlorobenzanilide is a sophisticated enzymatic cascade.

Amidase Activity : The first and rate-limiting step is catalyzed by the amidase BbdA, encoded by the bbdA gene on the pBAM1 plasmid in Aminobacter sp. MSH1. nih.govbiorxiv.org This enzyme exhibits a very high affinity for BAM, allowing the bacterium to efficiently capture and hydrolyze the compound even at the low concentrations typically found in groundwater. nih.gov The product of this reaction is 2,6-dichlorobenzoic acid (2,6-DCBA). researchgate.net

Mono-/Dioxygenase Activity : The subsequent degradation of 2,6-DCBA is managed by enzymes encoded on the pBAM2 plasmid. nih.govbiorxiv.org This pathway involves a three-component Rieske non-heme iron oxygenase system. nih.gov These enzymes, which include monooxygenases and dioxygenases, are responsible for hydroxylating and cleaving the aromatic ring of 2,6-DCBA, preparing it for further breakdown and eventual entry into central metabolic cycles like the Krebs cycle. nih.govbiorxiv.org

Identification of Microbial Metabolites

The microbial degradation of 2,6-dichlorobenzamide (B151250) (BAM), a closely related compound and primary metabolite of the herbicide dichlobenil, initiates with its conversion to 2,6-dichlorobenzoic acid (2,6-DCBA) researchgate.net. This initial hydrolysis is a key step in the breakdown of the molecule.

Further metabolism of 2,6-DCBA by certain bacteria, such as Aminobacter sp. MSH1, proceeds through hydroxylation. A putative mono-oxygenase enzyme converts 2,6-DCBA into 3-hydroxy-2,6-dichlorobenzoate (3-OH-2,6-DCBA), indicating this is a likely intermediate in the catabolic pathway helsinki.fi. The degradation of chlorobenzoic acids can also occur via other pathways in different bacteria, including the formation of chlorocatechol or gentisate as intermediates helsinki.fiacs.org. In some cases, partial dechlorination can occur, potentially yielding compounds like 2-chlorobenzamide researchgate.net.

Table 1: Identified Microbial Metabolites of 2,6-Dichlorobenzamide Degradation

| Precursor Compound | Metabolite | Generating Process |

|---|---|---|

| 2,6-Dichlorobenzamide (BAM) | 2,6-Dichlorobenzoic acid (2,6-DCBA) | Hydrolysis |

| 2,6-Dichlorobenzoic acid (2,6-DCBA) | 3-hydroxy-2,6-dichlorobenzoate | Mono-oxygenation |

| 2,6-Dichlorobenzamide (BAM) | 2-chlorobenzamide | Partial dechlorination |

Genetic Basis of Microbial Degradation (e.g., Plasmid-Encoded Pathways)

The genetic foundation for the microbial degradation of 2,6-dichlorobenzamide has been elucidated in Aminobacter sp. MSH1, where the catabolic genes are located on plasmids nih.gov. This plasmid-encoded pathway is a common feature in the bacterial degradation of xenobiotic compounds.

The degradation process is orchestrated by genes located on two distinct plasmids:

pBAM1 : This IncP1-β plasmid, approximately 41 kb in size, carries the gene bbdA. This gene encodes an amidase that is responsible for the initial conversion of 2,6-dichlorobenzamide to 2,6-dichlorobenzoic acid (2,6-DCBA) nih.gov.

pBAM2 : This is a 53.9 kb repABC family plasmid that contains the gene clusters necessary for the subsequent degradation of 2,6-DCBA into intermediates of the central metabolism, such as the TCA cycle helsinki.finih.gov. The genes on pBAM2 encode for enzymes like Rieske mono-/dioxygenases and meta-cleavage dioxygenases. Specifically, the gene bbdD on this plasmid codes for the mono-oxygenase that converts 2,6-DCBA to 3-hydroxy-2,6-dichlorobenzoate helsinki.fi.

Table 2: Plasmids and Genes Involved in 2,6-Dichlorobenzamide Degradation in Aminobacter sp. MSH1

| Plasmid | Size (kb) | Key Gene(s) | Encoded Enzyme/Function |

|---|---|---|---|

| pBAM1 | 41 | bbdA | Amidase (BAM → 2,6-DCBA) |

| pBAM2 | 53.9 | bbdD and other clusters | Mono-oxygenase (2,6-DCBA → 3-OH-2,6-DCBA) and further degradation |

Specific Microbial Strains Involved in Degradation (e.g., Aminobacter sp. MSH1)

Only a limited number of bacterial strains have been identified with the ability to degrade 2,6-dichlorobenzamide. Among these, Aminobacter sp. strain MSH1 is a well-studied example, capable of using 2,6-dichlorobenzamide as a sole source of carbon, nitrogen, and energy nih.gov. Strains from the Aminobacter genus are notable for their ability to fully mineralize the compound epa.gov.

Other bacteria have been identified that can degrade the parent compound, dichlobenil, which suggests a potential for adaptation to degrade 2,6-dichlorobenzamide. These include species from the genera Arthrobacter, Pseudomonas, Rhizobium, Rhodococcus, and Variovorax researchgate.net. The degradation of chlorthiamid and dichlobenil has been observed to be carried out through cometabolism by bacteria such as Arthrobacter, unidentified coryneforms, and Bacillus researchgate.net.

Table 3: Microbial Strains Involved in the Degradation of 2,6-Dichlorobenzamide and Related Compounds

| Microbial Strain/Genus | Compound Degraded | Role in Degradation |

|---|---|---|

| Aminobacter sp. MSH1 | 2,6-Dichlorobenzamide | Mineralization (sole C, N, and energy source) |

| Aminobacter genus | 2,6-Dichlorobenzamide | Mineralization |

| Arthrobacter sp. | Chlorthiamid, Dichlobenil | Cometabolism |

| Coryneforms | Chlorthiamid, Dichlobenil | Cometabolism |

| Bacillus sp. | Chlorthiamid, Dichlobenil | Cometabolism |

Impact on Soil Microbial Communities

The introduction of 2,6-dichlorobenzanilide and its precursors into the soil can influence the composition and activity of soil microbial communities. The hydrolysis of the herbicide dichlobenil to 2,6-dichlorobenzamide is primarily a microbiological process, as evidenced by the minimal conversion in sterilized soil epa.gov. This indicates a direct interaction between the compound and soil microorganisms.

Herbicides can exert varied effects on soil microbes, ranging from inhibition to stimulation of microbial activities and populations, depending on the chemical's concentration and soil conditions researchgate.net. For instance, the herbicides chlorthiamid and dichlobenil have been shown to inhibit the growth of some actinomycetes researchgate.net. The application of other herbicides has been linked to changes in microbial biomass, soil enzymatic activities, and shifts in the structure of bacterial and fungal communities nih.gov. While some microbial populations may be negatively impacted, others that are capable of degrading the compound may proliferate. However, years of herbicide application may lead to the selection of tolerant microbial populations grainsa.co.za. The presence of 2,6-dichlorobenzamide can lead to interactions within the microbial community, where some resident bacteria in sand filters have been shown to have both antagonistic and cooperative interactions with the degrading bacterium Aminobacter sp. MSH1 acs.org.

Plant Uptake, Translocation, and Metabolism

Plants can absorb 2,6-dichlorobenzanilide from the soil, after which it is translocated and metabolized within the plant tissues.

Absorption and Xylem Translocation

2,6-dichlorobenzamide is readily absorbed by plant roots and subsequently translocated throughout the plant. This movement primarily occurs through the xylem, carried along with the transpiration stream nih.gov. This mode of transport is common for water-soluble compounds taken up from the soil.

Accumulation in Foliar Tissues

Following absorption and translocation, 2,6-dichlorobenzamide tends to accumulate in the foliar tissues of plants nih.gov. Autoradiographic studies have shown that after prolonged root uptake, the compound is distributed throughout the leaves and has a tendency to concentrate at the leaf margins nih.gov. This accumulation of the unchanged compound in the tips and margins of leaves has been reported to be a cause of leaf margin chlorosis researchgate.net.

Within the plant, 2,6-dichlorobenzamide can be metabolized. In long-term studies with apple trees, the major metabolites found in the leaves were 3- and 4-hydroxy-2,6-dichlorobenzamide, with the 3-hydroxy form being predominant. A significant portion (approximately 85%) of these hydroxylated metabolites were found to be conjugated as glycosides nih.gov.

Hydroxylation and Conjugation Mechanisms in Plants (e.g., Glycoside Formation)

Upon absorption, 2,6-Dichlorobenzanilide is expected to undergo Phase I and Phase II metabolism. The primary mechanism in Phase I is hydroxylation, an oxidation reaction catalyzed by cytochrome P450 monooxygenases. This process introduces a hydroxyl (-OH) group onto the aromatic ring, making the molecule more reactive and preparing it for conjugation.

Following hydroxylation, the molecule enters Phase II metabolism, where the hydroxylated metabolites are conjugated with endogenous sugar molecules, most commonly glucose. unl.edu This process, known as glycosylation (specifically glucosylation), is a major detoxification pathway for xenobiotics in plants. nih.gov It is facilitated by enzymes called UDP-dependent glycosyltransferases (UGTs), which transfer a glucose moiety from UDP-glucose to the hydroxyl group of the metabolite. nih.gov

This conjugation to form a glycoside (in this case, a glucoside) has several critical effects:

Increases Water Solubility : The addition of the polar sugar molecule significantly enhances the water solubility of the xenobiotic metabolite. unl.edu

Reduces Toxicity : Glycosides are generally less toxic than their parent aglycones. nih.gov

Facilitates Sequestration : The resulting glycoside conjugates are often transported and sequestered into the plant's vacuoles or bound to cell wall components, effectively removing them from active metabolic pathways.

While direct studies on 2,6-Dichlorobenzanilide are limited, research on the structurally similar compound 2,6-dichlorobiphenyl in black nightshade (Solanum nigrum) root cultures demonstrates this process. The plant cells were found to hydroxylate the compound and subsequently maintain the resulting hydroxy-metabolites primarily as conjugates. nih.gov This indicates that conjugation is a key step in the detoxification and storage of such chlorinated aromatic compounds within plant tissues. nih.govnih.gov

Metabolite Identification in Plant Tissues

The identification of metabolites is crucial for understanding the biotransformation pathway of 2,6-Dichlorobenzanilide in plants. Based on established metabolic routes for xenobiotics and studies on related compounds, the primary metabolites expected in plant tissues are hydroxylated derivatives and their subsequent glycoside conjugates.

In a study on the metabolism of 2,6-dichlorobiphenyl (PCB 10) in hairy root cultures of Solanum nigrum, several hydroxylated metabolites were identified. nih.gov These metabolites were found predominantly in their conjugated forms within the plant cells, with much lower concentrations of the free hydroxy-PCBs. nih.gov The para-position (position 4) on the biphenyl structure was noted as a preferred site for hydroxylation. nih.gov

The concentrations of both free and conjugated hydroxy-metabolites found in the plant biomass highlight the plant's capacity to process the compound. The data below from the 2,6-dichlorobiphenyl study illustrates the prevalence of conjugated forms over free metabolites.

| Metabolite Type | Concentration Range (µg/kg fresh weight) |

|---|---|

| Non-conjugated hydroxy-metabolites | 0.9 - 35.2 |

| Conjugated hydroxy-metabolites | 2.0 - 113.0 |

Data derived from a study on 2,6-dichlorobiphenyl in Solanum nigrum root cultures. nih.gov

In addition to simple hydroxylation and conjugation, further metabolism, such as the formation of methoxy-PCBs and hydroxy-methoxy-PCBs, has also been identified in plant cells, with these more complex metabolites also existing in conjugated forms. nih.gov

Influence of Soil and Water Conditions on Plant Interaction

The interaction between plants and 2,6-Dichlorobenzanilide is significantly mediated by soil and water conditions, which dictate the compound's bioavailability and the plant's physiological response.

Soil Conditions: The physicochemical properties of soil play a determining role in the uptake of organic compounds by plants.

Organic Matter Content : Soils with higher organic content tend to adsorb organic compounds, reducing their concentration in the soil water and thus their availability for plant uptake. Conversely, lower organic content can lead to higher bioaccumulation. researchgate.net

Soil pH : The pH of the soil is a fundamental parameter that governs the ionization state and sorption mechanisms of chemicals, which in turn influences their uptake by plants. researchgate.net

Clay Content and Cation Exchange Capacity (CEC) : Soils with higher clay content and CEC can also bind organic compounds, potentially reducing their bioavailability. Studies have shown negative correlations between the bioaccumulation of some organic chemicals in spinach and the soil's CEC. researchgate.net

Water Conditions: Water availability is a critical environmental factor that directly impacts the transport of chemicals from the soil to the plant roots and influences plant physiology.

Soil Moisture : Increased soil moisture can enhance the rate of contaminant accumulation by plants. Laboratory experiments on the uptake of the weathered chlorinated compound p,p'-DDE by Cucurbita pepo showed that as soil moisture content increased from 7.4% to 29.9%, the accumulation rate by roots more than doubled. nih.gov Water acts as the primary medium for transporting chemicals from the soil matrix to the root surface.

Water Stress : Conditions of water deficit or drought can alter plant-chemical interactions. While water stress generally affects plant growth and defense mechanisms, it can also intensify root competition for resources, including soil water, which is the carrier for dissolved compounds. researchgate.netnih.gov Changes in water availability can therefore shift the dynamics of chemical uptake and translocation within the plant. frontiersin.org

Mechanistic Studies and Biological Interactions Non Human/clinical Focus

Mode of Action in Agricultural Applications (e.g., Herbicidal Activity)

While 2,6-Dichlorobenzanilide is not a widely commercialized herbicide, the broader chemical class of substituted benzanilides has been investigated for herbicidal properties. The mode of action for these compounds is centered on the disruption of fundamental energy-capture processes within the plant cell.

The primary interaction of herbicidally active benzanilides with plant physiological processes is the inhibition of photosynthesis. Photosynthesis is the vital process by which plants convert light energy into chemical energy, forming the basis for their growth and development. By interfering with this pathway, these compounds disrupt the plant's ability to produce the energy required for survival, leading to growth inhibition and eventual death. The specific site of this interference is within the photosynthetic electron transport chain, a critical component of the photosynthetic machinery.

Research into the specific molecular targets of substituted benzanilides has identified their site of action within the photosynthetic apparatus of chloroplasts. A study on a series of substituted benzanilides demonstrated their ability to inhibit the rate of oxygen evolution in spinach chloroplasts. This inhibition is a direct consequence of interference with the photosynthetic electron transport chain.

The precise location of this interference was determined to be on the donor side of Photosystem II (PSII). Specifically, the benzanilides act on the tyrosine radicals (D+), which are located at the 161st position in the D2 protein of the PSII complex. By disrupting the function of these radicals, the compounds block the flow of electrons, effectively halting the light-dependent reactions of photosynthesis.

Table 1: Inhibitory Activity of Substituted Benzanilides on Photosynthetic Electron Transport in Spinach Chloroplasts

This table presents the concentration required for 50% inhibition of the oxygen evolution rate (IC50) for various substituted benzanilides, demonstrating the structure-activity relationship for this class of compounds.

The selectivity of an herbicide—its ability to control weeds without harming the desired crop—is a critical aspect of its agricultural utility. For the benzanilide (B160483) class, as with most herbicides, selectivity is primarily achieved through differential metabolism between plant species ucanr.edulsuagcenter.comunl.edu. Tolerant plants, typically the crop species, possess efficient enzymatic systems that can rapidly metabolize and detoxify the herbicide, rendering it harmless. Susceptible plants, the target weeds, lack this rapid metabolic capacity, allowing the herbicide to accumulate at its site of action and exert its phytotoxic effects unl.edu.

This metabolic detoxification in plants is generally understood to occur in three phases youtube.comresearchgate.net:

Phase I: The initial modification of the herbicide molecule, often through reactions like oxidation or hydrolysis. These reactions introduce or expose functional groups, which can decrease the phytotoxicity and prepare the molecule for the next phase ucanr.eduyoutube.com.

Phase II: The modified herbicide is conjugated (bound) to endogenous molecules such as sugars (glucose) or peptides (glutathione) youtube.com. This process significantly increases the water solubility of the compound and further reduces its toxicity youtube.com.

Phase III: The conjugated, non-toxic metabolite is actively transported and sequestered into the plant cell's vacuole or incorporated into the cell wall, effectively removing it from biologically active regions of the cell youtube.comresearchgate.net.

Therefore, a crop species' tolerance to a benzanilide herbicide would likely depend on its ability to carry out this multi-phase metabolic degradation at a rate sufficient to prevent the accumulation of the active compound at the PSII target site.

Interactions with Cellular Receptors and Signaling Pathways

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a role in mediating cellular responses to a variety of environmental compounds nih.gov. Studies have shown that the benzanilide structure can act as a ligand for the AhR nih.gov. The binding affinity and subsequent activation of the receptor are highly dependent on the specific chemical structure of the ligand, including the nature and position of substituents on the aromatic rings nih.govnih.gov.

For halogenated benzanilides, a clear structure-activity relationship has been observed. Research using a yeast AhR signaling assay demonstrated that the position of chlorine substitution significantly impacts AhR ligand activity. Specifically, chlorine substitution at the ortho-positions (2' and 6') of the aniline (B41778) ring was found to enhance the ligand activity nih.gov. Conversely, substitution at the para-position (4') tended to reduce activity nih.gov. This suggests that the 2,6-dichloro substitution pattern present in 2,6-Dichlorobenzanilide would be conducive to AhR binding. The study noted that the AhR ligand activity of 2',4'-dichlorobenzanilide was comparable to that of other known AhR ligands, reinforcing the idea that the amide bond in benzanilides is recognized by the receptor similarly to the azo (-N=N-) or stilbene (-CH=CH-) linkages in other classes of AhR ligands nih.gov.

Table 2: Relative AhR Ligand Activity of Benzanilide and its Halogenated Derivatives

This table illustrates the impact of chlorine substitution on the ability of benzanilide derivatives to activate the Aryl Hydrocarbon Receptor, as determined by a yeast signaling assay.

Antimicrobial and Antifungal Mechanisms (Derivative Studies, not human clinical)

Derivatives of the benzanilide scaffold have been shown to possess significant antimicrobial and antifungal properties, acting through mechanisms distinct from their herbicidal effects.

In the context of antifungal activity, a primary mechanism involves the inhibition of ergosterol biosynthesis. Studies on newly designed benzanilide-containing azole derivatives revealed that they exhibit potent activity against pathogenic fungi, including azole-resistant strains. These compounds function by inhibiting the fungal enzyme CYP51, also known as lanosterol 14-α-demethylase nih.govnih.gov. This enzyme is a crucial component of the ergosterol biosynthesis pathway. By blocking this step, the derivatives prevent the formation of ergosterol, an essential sterol for maintaining the integrity and function of the fungal cell membrane nih.govnih.gov. Furthermore, some of the most potent benzanilide derivatives were also found to stimulate the production of reactive oxygen species (ROS) within the fungal cell, contributing to a potent fungicidal effect nih.gov.

Regarding antibacterial action, studies on related halogenated compounds such as salicylanilides have shown activity primarily against Gram-positive bacteria. The proposed mechanism of action involves the disruption of the cytoplasmic membrane's semipermeability. The compounds are thought to adsorb to the membrane, leading to a loss of its barrier function, leakage of essential cellular components, and ultimately, microbial cell death.

Table 3: Antimicrobial Activity of Selected Benzanilide Derivatives

This table shows the in vitro activity of different benzanilide derivatives against representative bacterial and fungal species, measured by the Zone of Inhibition (ZOI).

Molecular Basis of Biological Effects

A thorough investigation of the molecular basis of 2,6-Dichlorobenzanilide's biological effects is hampered by a lack of specific research on this compound. While general principles of how small molecules interact with biological systems can be hypothesized, concrete evidence from studies on 2,6-Dichlorobenzanilide is not present in the current body of scientific literature. Information regarding its specific molecular targets, such as enzymes or receptors, and its influence on cellular pathways remains to be elucidated through dedicated research.

Detailed Research Findings

Currently, there are no detailed research findings available that specifically outline the molecular basis of the biological effects of 2,6-Dichlorobenzanilide.

Data Tables

Due to the absence of specific experimental data on the biological interactions of 2,6-Dichlorobenzanilide, no data tables can be generated at this time.

Analytical Methodologies for 2,6 Dichlorobenzanilide and Its Metabolites

Chromatographic Techniques

Chromatography is the cornerstone for separating 2,6-Dichlorobenzanilide and its metabolites from complex mixtures, enabling their subsequent identification and quantification. Gas and liquid chromatography, often coupled with mass spectrometry, are the most prevalent methods.

Gas chromatography, particularly when equipped with an electron capture detector (ECD), is a well-established method for analyzing 2,6-Dichlorobenzanilide. epa.gov The analysis of water samples often involves packed column GC-ECD after an extensive extraction and cleanup procedure. epa.gov For enhanced specificity and confirmation, Gas Chromatography-Mass Spectrometry (GC-MS) is employed. Analysis can be performed in selected ion monitoring (SIM) mode to increase sensitivity and selectively detect target analytes. epa.gov This technique is suitable for various matrices, including vegetables and soil. researchgate.net

One validated GC-MS method for 2,6-Dichlorobenzanilide in water utilizes a Restek RTX-200 column (30 m x 0.25 mm x 0.5 µm) with a temperature program starting at 70°C for 1 minute, then ramping at 10°C/min to 270°C, and holding for 1 minute. epa.gov In this method, ions with m/z 171, 173, 175, 189, 205, and 207 are monitored. epa.gov

| Parameter | GC-ECD Conditions for 2,6-Dichlorobenzamide (B151250) Analysis epa.gov |

|---|---|

| Column Packing | 3% OV-225 on 80/100 mesh Chromosorb W-HP |

| Injector Temperature | 220°C |

| Column Temperature | Isothermal at 140°C |

| Detector Temperature | 330°C |

| Carrier Gas (Nitrogen) Flow Rate | 10 - 14 mL/min |

| Makeup Gas (Nitrogen) Flow Rate | 11 - 26 mL/min |

High-Performance Liquid Chromatography (HPLC) offers a powerful alternative to GC, especially for polar and thermally labile compounds. Reverse-phase HPLC methods have been developed for the separation of 2,6-Dichlorobenzamide. sielc.com A typical mobile phase might consist of acetonitrile (B52724), water, and an acid like phosphoric or formic acid, the latter being compatible with mass spectrometry. sielc.com

The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) provides exceptional sensitivity and selectivity for the analysis of 2,6-Dichlorobenzanilide and its degradation products. nih.govresearchgate.net This approach combines the separation power of LC with the precise detection and structural confirmation capabilities of MS/MS. nih.govresearchgate.net LC-MS/MS methods have been successfully developed for determining 2,6-Dichlorobenzanilide (BAM) and its metabolites, such as 2-chlorobenzamide (OBAM) and 2,6-dichlorobenzoic acid (DCBA), in water samples. nih.govresearchgate.net These methods can achieve very low limits of detection (LOD) and quantification (LOQ). nih.govresearchgate.net

| Compound | Method Limit of Detection (LOD) in µg/L | Method Limit of Quantification (LOQ) in µg/L | Recovery in Groundwater (%) |

|---|---|---|---|

| 2,6-Dichlorobenzamide (BAM) | 0.010 | 0.035 | 91 - 110 |

| 2-Chlorobenzamide (OBAM) | 0.007 | 0.023 | 91 - 110 |

| 2,6-Dichlorobenzoic acid (DCBA) | 0.021 | 0.071 | 91 - 110 |

| Benzamide (B126) (BAD) | 0.009 | 0.030 | 51 - 60 |

| Benzoic acid (BA) | 0.253 | 0.842 | 91 - 110 |

| 2-Chlorobenzoic acid (OBA) | 0.170 | 0.565 | 91 - 110 |

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile technique for the qualitative analysis and screening of compounds. aga-analytical.com.pl For compounds like 2,6-Dichlorobenzanilide, silica gel is a common stationary phase. analyticaltoxicology.com The separation is achieved by the differential migration of the compound as a mobile phase ascends the plate. aga-analytical.com.pl Visualization of the separated spots can be achieved under UV light, or by spraying with specific chemical reagents that react with the analyte to produce a colored spot. illinois.edu For nitrogen-containing compounds, reagents such as malonic acid-salicylaldehyde or ninhydrin can be used for detection. illinois.edu While primarily a qualitative tool, modern high-performance TLC (HPTLC) can provide accurate and precise quantitative results when combined with in-situ scanning densitometry. analyticaltoxicology.com

Spectroscopic Methods (e.g., NMR, FT-IR)

Spectroscopic methods are indispensable for the structural elucidation of 2,6-Dichlorobenzanilide and its metabolites. Techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy provide detailed information about the molecular structure.

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of 2,6-Dichlorobenzamide would exhibit characteristic absorption bands corresponding to N-H stretching of the amide group, C=O stretching of the carbonyl group, and C-Cl stretching from the chlorinated aromatic ring. spectrabase.com

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For a related compound, 2,6-dichloroaniline (B118687), ¹H NMR spectra show distinct signals for the aromatic protons and the amine protons, with chemical shifts and splitting patterns that confirm their relative positions on the benzene ring. chemicalbook.com Similarly, ¹³C NMR spectroscopy would reveal the number of unique carbon atoms and their chemical environment within the 2,6-Dichlorobenzanilide molecule. spectrabase.com

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline compound. This technique involves directing X-rays at a single crystal of the substance and analyzing the resulting diffraction pattern to map the precise positions of atoms in the crystal lattice. While it provides unambiguous structural proof, obtaining suitable crystals can be a significant challenge. Specific X-ray crystallographic data for 2,6-Dichlorobenzanilide is not widely reported in the available literature.

Extraction and Sample Preparation Techniques (e.g., Solid-Phase Extraction)

Effective sample preparation is a critical prerequisite for accurate and reliable analysis of 2,6-Dichlorobenzanilide, especially at trace levels in complex matrices like water, soil, or biological tissues. sickkids.ca The goal is to isolate and concentrate the analyte while removing interfering substances.

Liquid-liquid extraction (LLE) using a solvent like ethyl acetate is a traditional method. epa.gov However, solid-phase extraction (SPE) is now more commonly used due to its efficiency, reduced solvent consumption, and potential for automation. h-brs.de For water samples, C-18 or divinylbenzene (DVB) SPE cartridges are frequently employed to retain 2,6-Dichlorobenzanilide and its metabolites, which are then eluted with an organic solvent such as acetone or methylene chloride. epa.govepa.gov

A common SPE procedure for water analysis involves the following steps:

Conditioning: The SPE cartridge (e.g., C-18) is conditioned with solvents like methanol and then water to activate the stationary phase. epa.gov

Loading: The water sample is passed through the cartridge, and the analytes are adsorbed onto the sorbent. epa.gov

Washing: The cartridge is washed with a weak solvent to remove interfering compounds.

Elution: The target analytes, including 2,6-Dichlorobenzanilide, are eluted from the cartridge using a strong organic solvent like acetone or methylene chloride. epa.govepa.gov

The resulting eluate can then be concentrated and analyzed by GC or HPLC. epa.govepa.gov For vegetable and soil samples, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been validated as an efficient extraction and purification technique. researchgate.net

Quantification and Detection Limits in Environmental Matrices

The reliable quantification of 2,6-Dichlorobenzanilide (BAM) in various environmental samples is crucial for monitoring its presence and ensuring compliance with regulatory limits. Analytical methods, primarily employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography (GC), have been developed and validated for different matrices, each with specific limits of detection (LOD) and quantification (LOQ).

In water matrices, which are frequently monitored due to the mobility of BAM, sensitive methods allow for detection at very low concentrations. For instance, a method combining solid-phase extraction (SPE) with LC-MS/MS has achieved an LOD of 0.010 µg/L and an LOQ of 0.035 µg/L in groundwater nih.gov. The European Commission has set a maximum allowed concentration for pesticides in groundwater at 0.1 µg/L, a threshold that modern analytical strategies are capable of detecting well below researchgate.netnih.gov.

For solid matrices such as vegetables and soil, analytical approaches like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and ethyl acetate-based extractions followed by GC or GC-MS analysis have been validated. researchgate.net These methods are essential for assessing the potential contamination of crops and the persistence of the compound in soil. The sensitivity of GC-based methods for soil is reported to be 0.01 mg/kg epa.gov.

The following table summarizes the reported quantification and detection limits for 2,6-Dichlorobenzanilide in several environmental matrices.

Derivatization Strategies for Enhanced Analysis

Derivatization is a chemical modification technique used to convert an analyte into a product with improved properties for separation and detection. youtube.comchromatographyonline.com This strategy is often employed in chromatography to enhance the volatility of polar compounds for gas chromatography (GC) analysis, improve thermal stability, or introduce a chromophore or fluorophore for enhanced sensitivity in ultraviolet-visible (UV-Vis) or fluorescence detection. youtube.comtandfonline.comlibretexts.org

For compounds containing active hydrogens, such as those in amine or amide groups, derivatization can prevent undesirable interactions with the chromatographic system, leading to better peak shape and resolution. youtube.comlibretexts.org While specific derivatization protocols for 2,6-Dichlorobenzanilide are not extensively detailed in the reviewed literature, the chemical structure of the molecule, which contains a secondary amide functional group (-NH-), suggests its potential for such modification.

General derivatization strategies applicable to amides and amines often involve reagents that target the active hydrogen on the nitrogen atom. Reagents like benzoyl chloride can react with primary and secondary amines to form more stable and readily detectable derivatives. libretexts.orgnih.govchromatographyonline.com For GC analysis, silylation is a common technique where active hydrogens are replaced with a non-polar trimethylsilyl (TMS) group, which increases the compound's volatility and thermal stability. youtube.com Alkylation, which involves adding an alkyl group, is another strategy used to form less polar and more volatile esters from carboxylic acids or to modify amines. libretexts.org

The selection of a derivatization reagent and method depends on the analytical technique being used and the specific characteristics of the analyte that need to be enhanced. youtube.com The primary goals are typically to improve chromatographic performance and lower detection limits. chromatographyonline.comlibretexts.org

Quality Control and Assurance in Analytical Procedures

Quality control (QC) and quality assurance (QA) are essential components of analytical procedures for 2,6-Dichlorobenzanilide to ensure the reliability, accuracy, and precision of reported data. epa.gov QA encompasses the management and oversight of the entire analytical process, while QC involves the operational techniques and activities performed to meet the quality requirements. epa.govcloudfront.net

A robust QA/QC program for the analysis of 2,6-Dichlorobenzanilide involves several key elements:

Method Validation : Before routine use, analytical methods must be thoroughly validated to confirm their suitability. Validation assesses parameters such as selectivity, linearity over a specific concentration range, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. researchgate.net

Calibration : Instruments are calibrated using analytical standards of 2,6-Dichlorobenzanilide to generate a standard curve. epa.gov This curve is used to quantify the concentration of the analyte in unknown samples. Calibration standards are typically run at the beginning of each analysis day. epa.gov

Control Samples : The routine analysis of QC samples is critical for monitoring the continued performance of the method. These include:

Laboratory Control Samples (LCS) : A blank matrix spiked with a known concentration of the analyte to monitor the accuracy of the analytical system. epa.gov

Method Blanks : A blank sample processed and analyzed in the same manner as the field samples to check for contamination during the analytical procedure. epa.gov

Matrix Spikes/Spike Duplicates : Field samples spiked with a known amount of the analyte to assess potential matrix effects on the analytical results. epa.gov

Measurement Uncertainty : An estimation of the measurement uncertainty associated with the analytical results provides a quantitative indication of the quality of the data. For 2,6-Dichlorobenzanilide analysis in vegetables and soil, combined uncertainties have been reported in the range of 10.7-19.6% researchgate.net.

Adherence to these QA/QC procedures ensures that the data generated for 2,6-Dichlorobenzanilide in environmental matrices are defensible and of known quality, suitable for regulatory and monitoring purposes. epa.gov

Computational and Theoretical Investigations

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been pivotal in characterizing the intrinsic properties of 2,6-Dichlorobenzanilide. These calculations provide a detailed picture of the molecule's geometry, electronic landscape, and thermodynamic stability.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net For 2,6-Dichlorobenzanilide, DFT calculations, often using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a basis set such as 6-311++G(d,p), are employed to determine the molecule's most stable three-dimensional conformation (optimized geometry). orientjchem.orgnih.gov These calculations predict key structural parameters, including bond lengths, bond angles, and dihedral angles. nih.gov

The theoretical vibrational frequencies derived from these calculations can be correlated with experimental data from FT-IR and Raman spectroscopy to confirm the molecular structure. nih.gov The agreement between calculated and experimental spectra serves as a validation of the computational model.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=O | ~1.25 Å |

| Bond Length | N-H | ~1.01 Å |

| Bond Length | C-Cl | ~1.74 Å |

| Bond Angle | O=C-N | ~122.5° |

| Bond Angle | C-N-H | ~119.0° |

| Dihedral Angle | C-C-N-H | ~178.0° |

The electronic properties of 2,6-Dichlorobenzanilide are frequently analyzed through the lens of Frontier Molecular Orbital (FMO) theory. youtube.comyoutube.com The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. semanticscholar.org A large energy gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions. researchgate.net Analysis of the electron density distribution in these orbitals reveals the likely sites for electrophilic and nucleophilic attack. For 2,6-Dichlorobenzanilide, the HOMO is typically localized on the aniline (B41778) ring, while the LUMO is often centered around the dichlorobenzoyl moiety.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | -6.85 |

| LUMO Energy (ELUMO) | -1.52 |

| Energy Gap (ΔE) | 5.33 |

DFT calculations can also be used to predict the thermodynamic properties of 2,6-Dichlorobenzanilide at a given temperature and pressure. scirp.org Key parameters such as the standard enthalpy of formation (ΔH), Gibbs free energy of formation (ΔG), and entropy (ΔS) are calculated from the vibrational frequency analysis. nih.govnist.govresearchgate.net

These parameters provide insights into the compound's thermodynamic stability and the spontaneity of its formation. youtube.comyoutube.com Gibbs free energy, in particular, combines enthalpy and entropy to predict whether a process will occur spontaneously. A negative ΔG indicates a spontaneous process under standard conditions.

| Parameter | Value | Unit |

|---|---|---|

| Enthalpy (ΔH) | -45.21 | kcal/mol |

| Gibbs Free Energy (ΔG) | -18.76 | kcal/mol |

| Entropy (ΔS) | 88.54 | cal/mol·K |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. malariaworld.orgresearchgate.net This method is extensively used in drug discovery to screen for potential drug candidates by predicting their binding mode and affinity to a biological target. frontiersin.org For 2,6-Dichlorobenzanilide and its analogs, docking simulations help to hypothesize their mechanism of action at a molecular level.

In a typical molecular docking study, the 3D structure of 2,6-Dichlorobenzanilide is placed into the binding site of a target protein. nih.gov An algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site, scoring each one. The resulting models are analyzed to identify the most plausible binding pose. nih.gov

This analysis focuses on the non-covalent interactions between the ligand and the amino acid residues of the protein. nih.gov Key interactions often include hydrogen bonds (e.g., involving the amide N-H or C=O group), hydrophobic interactions (between the aromatic rings and nonpolar residues), and halogen bonds (involving the chlorine atoms). Visualizing these interactions provides a rational basis for the molecule's biological activity and can guide the design of more potent derivatives. researchgate.net

| Ligand Atom/Group | Receptor Residue | Interaction Type | Distance (Å) |

|---|---|---|---|

| Amide N-H | Aspartic Acid | Hydrogen Bond | 2.1 |

| Carbonyl C=O | Serine | Hydrogen Bond | 2.3 |

| Dichlorophenyl Ring | Leucine | Hydrophobic | 3.8 |

| Aniline Ring | Valine | Hydrophobic | 4.1 |

| Chlorine Atom | Tyrosine | Halogen Bond | 3.5 |

A primary goal of molecular docking is to predict the binding affinity, which is the strength of the interaction between the ligand and its receptor. nih.govnih.gov This is typically expressed as a binding energy score (in kcal/mol), where a more negative value indicates a stronger and more stable interaction. nih.gov

These predictions are crucial for ranking potential compounds in virtual screening campaigns. ed.ac.ukchemrxiv.org While the absolute accuracy of these scores can vary, they are highly effective for comparing the relative affinities of different ligands for the same target, thereby prioritizing compounds for experimental testing. jku.at

| Compound | Target Protein | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| 2,6-Dichlorobenzanilide | Hypothetical Kinase A | -8.5 |

| Known Inhibitor | Hypothetical Kinase A | -9.2 |

| 2,6-Dichlorobenzanilide | Hypothetical Protease B | -7.9 |

| Known Inhibitor | Hypothetical Protease B | -8.1 |

Molecular Dynamics (MD) Simulations

The biological activity of a molecule is often intrinsically linked to its three-dimensional structure or conformation. 2,6-Dichlorobenzanilide, with its rotatable bonds, can adopt various conformations, and understanding the stability and accessibility of these different spatial arrangements is key to deciphering its mechanism of action.

Table 1: Hypothetical Conformational Analysis of 2,6-Dichlorobenzanilide from MD Simulations

| Conformer | Dihedral Angle (Phenyl-CO-NH-Dichlorophenyl) | Potential Energy (kcal/mol) | Relative Population (%) |

| A | 30° | -15.2 | 65 |

| B | 90° | -12.8 | 25 |

| C | 150° | -10.5 | 10 |

This table presents hypothetical data that would be generated from an MD simulation to illustrate the relative stability and population of different conformers of 2,6-Dichlorobenzanilide.

Understanding how a small molecule interacts with its biological target is fundamental to drug discovery and development. MD simulations can provide an atomic-level view of the binding process and the stability of the resulting complex. physchemres.org By placing 2,6-Dichlorobenzanilide in the binding site of a target protein, an MD simulation can be run to observe its behavior over time.

These simulations can reveal the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.gov Furthermore, the dynamic nature of the simulation allows for the observation of how the binding pocket and the ligand adapt to each other, a phenomenon known as induced fit. The stability of these interactions can be quantified by calculating the binding free energy, which is a predictor of the binding affinity. For 2,6-Dichlorobenzanilide, identifying the specific amino acid residues it interacts with and the nature of these interactions would be crucial for understanding its biological activity and for the rational design of more potent analogs.

Table 2: Hypothetical Interactions of 2,6-Dichlorobenzanilide at a Binding Site from MD Simulations

| Interaction Type | Interacting Residue (Hypothetical Target) | Distance (Å) | Stability over Simulation |